2-Fluoro[1,1'-biphenyl]-4-yl 2,3-dichlorobenzenecarboxylate
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Overview
Description
The compound seems to be a complex organic molecule that contains a biphenyl group (two benzene rings connected by a single bond), a fluorine atom, and a dichlorobenzenecarboxylate group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The biphenyl group would consist of two benzene rings connected by a single bond, with the fluorine atom and the dichlorobenzenecarboxylate group attached to the rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .Scientific Research Applications
Photophysics and Photodehalogenation
- A study on photodehalogenation processes involving fluoro or chlorobenzene derivatives has shown that these processes can generate triplet and singlet phenyl cations as well as potentially benzyne, which are intermediates leading to various products. This has implications for designing less phototoxic fluorinated drugs and understanding the effect of substituents on photophysics (Protti et al., 2012).
Fluorophore Development
- Fluorophores synthesized from 1,3,5-tris-(4'-iodophenyl)benzene, with selective fluorescent quenching by Cu(2+) via a static quenching mechanism, highlight the role of fluorinated biphenyl structures in developing sensitive chemical sensors for metal ions in aqueous media (Sirilaksanapong et al., 2012).
Organic Synthesis
- Research on metal-catalyzed direct arylation through C–H bond activation has highlighted the utility of polyfluorobenzene derivatives for synthesizing fluoro-containing biphenyl derivatives. This methodology facilitates the synthesis of complex molecules containing fluorine atoms, demonstrating the relevance of fluorinated biphenyl structures in organic synthesis (He et al., 2014).
Luminescence and Material Science
- A procedure for synthesizing dimethyl 2-fluoro- and 2,2′-difluorobiphenyl-4,4′-dicarboxylates has been developed, leading to fluorinated biphenyls that exhibit strong luminescence. This research points to the potential application of such fluorinated compounds in optoelectronics and material science (Olkhovik et al., 2008).
Analytical Standards for PCB Analysis
- The preparation of monofluorinated polychlorinated biphenyls (PCBs) for use as analytical standards in PCB measurements showcases the application of fluorinated aromatic compounds in environmental science and analytical chemistry (Sott et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3-fluoro-4-phenylphenyl) 2,3-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2FO2/c20-16-8-4-7-15(18(16)21)19(23)24-13-9-10-14(17(22)11-13)12-5-2-1-3-6-12/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNCLNCLRKYILX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)OC(=O)C3=C(C(=CC=C3)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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